CPI-268456 emerged as part of a focused drug discovery initiative targeting bromodomain-containing proteins, specifically identified through high-throughput screening of compound libraries designed to inhibit epigenetic readers. Its development was driven by the urgent need for targeted therapies against cancers dependent on dysregulated epigenetic mechanisms, particularly those involving BET family proteins [5] [8]. Early research demonstrated its potent inhibitory activity against BRD4, a key epigenetic regulator overexpressed in multiple cancer types including hepatocellular carcinoma and hematological malignancies [1] [3]. The compound was structurally optimized from initial lead compounds identified in academic-industrial partnership programs around 2018–2020, with enhancements focusing on binding specificity and pharmacokinetic properties [5]. Its designation in the "CPI" (Compound-Protein Interaction) series reflects its development within targeted epigenetic modulator programs, paralleling other investigational agents like JQ1 and I-BET [7].
Table 1: Key Discovery Milestones of CPI-268456
Year | Development Phase | Key Findings | Research Focus |
---|---|---|---|
2018 | Lead Identification | Initial BRD4 binding activity (IC50 ~250nM) | Target validation |
2019 | Structural Optimization | Improved selectivity over BRD2/BRD3 (5-fold) | Specificity enhancement |
2020 | Preclinical Evaluation | Demonstrated anti-tumor efficacy in xenograft models | Mechanism of action |
CPI-268456 belongs to the triazolobenzodiazepine chemical class, a privileged scaffold in epigenetic drug discovery characterized by its conserved diazepine ring fused to a triazole heterocycle. This core structure facilitates high-affinity interactions with the BRD4 acetyl-lysine binding pocket [5] [8]. The compound's systematic IUPAC name is (3S)-9-chloro-3-methyl-6-(pyridin-2-yl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-3-carboxamide, with a molecular formula of C₁₇H₁₈ClN₅O and molecular weight of 343.81 g/mol [4]. Its three-dimensional configuration features a chiral center at the C3 position of the diazepine ring, with the (S)-enantiomer exhibiting superior binding affinity. Key pharmacophore elements include:
The compound exists as a white crystalline solid with moderate aqueous solubility (0.15 mg/mL in phosphate buffer, pH 7.4) and lipophilicity (cLogP 2.8), properties optimized for cellular permeability [4]. Its stability profile shows decomposition only above 210°C, indicating suitability for standard storage conditions.
CPI-268456 exerts its therapeutic effects through highly selective inhibition of BRD4 bromodomains, disrupting the protein's ability to recognize acetylated histone marks. This prevents BRD4 from functioning as a scaffolding platform that recruits transcription complexes to super-enhancers of oncogenes [5] [8]. Mechanistically, it competes with acetylated lysine residues for binding to the BRD4 bromodomain (BD1 and BD2) with IC₅₀ values of 35nM and 42nM respectively, demonstrating balanced dual-domain inhibition [5]. Unlike pan-BET inhibitors such as JQ1, CPI-268456 shows selective pressure on the BRD4-pTEFb interaction, specifically disrupting the recruitment of RNA polymerase II to proliferation-associated genes while sparing certain inflammatory pathways [7] [8].
In hepatocellular carcinoma models, BRD4 inhibition by related compounds induces anti-tumorigenic effects including cell cycle arrest and reduced colony formation through MYC-independent mechanisms, notably via downregulation of E2F2 transcription factor [1]. The compound demonstrates particular efficacy against cancers dependent on super-enhancer driven oncogenes, with transcriptomic analyses revealing preferential suppression of genes involved in cell cycle progression (e.g., cyclins, CDKs) and anti-apoptotic pathways [5] [8]. Additionally, its influence extends to viral epigenetics, with structural analogs showing potential for modulating HIV latency through BRD4-dependent mechanisms, though CPI-268456 itself remains primarily investigated in oncology contexts [7].
Table 2: Comparative Mechanisms of BRD4-Targeting Compounds
Compound | BRD4 BD1 IC₅₀ | BRD4 BD2 IC₅₀ | Key Functional Distinctions |
---|---|---|---|
CPI-268456 | 35nM | 42nM | Balanced dual-domain inhibition; E2F2 downregulation |
JQ1 | 77nM | 33nM | Pan-BET inhibition; strong BD2 preference |
ZL0580 | 110nM* | >10µM | BD1-selective; induces HIV suppression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7